Talinolol

Overview

Description

Talinolol is a beta1-selective adrenoceptor antagonist, commonly known as a beta-blocker. It is primarily used for its cardioprotective and antihypertensive properties. This compound is known for its ability to delay the conduction of stimuli in the atrioventricular node, reduce the sino-atrial conduction time, and impede the sinus node automaticity .

Preparation Methods

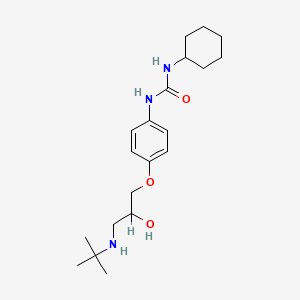

Synthetic Routes and Reaction Conditions: Talinolol can be synthesized through a multi-step process involving the reaction of 4-(2-hydroxy-3-(tert-butylamino)propoxy)aniline with cyclohexyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced using high-performance liquid chromatography (HPLC) methods to ensure purity and stability. The development and validation of these methods are crucial for the large-scale production of this compound .

Chemical Reactions Analysis

Hydroxylation Reactions

Talinolol undergoes significant metabolic transformations, primarily through hydroxylation of the cyclohexyl ring. This reaction is catalyzed by cytochrome P450 enzymes, leading to various metabolites that are excreted in urine. Research has identified the major metabolic pathway as follows:

-

Hydroxylation : The cyclohexyl ring is hydroxylated, resulting in several phase I metabolites.

-

Phase II Metabolism : In some species, including dogs, this compound is conjugated to form glucuronides, which are more water-soluble and facilitate excretion.

Interaction with Other Compounds

This compound's pharmacokinetics can be significantly altered by co-administration with other drugs. For instance, the presence of verapamil has been shown to decrease the oral bioavailability of this compound due to its interaction with P-glycoprotein transporters, which affects absorption and distribution:

-

Study Findings : The area under the concentration-time curve (AUC) for this compound was reduced when administered with R-verapamil compared to placebo, indicating altered absorption dynamics .

-

Pharmacokinetics and Metabolic Pathways

The pharmacokinetic profile of this compound reveals low plasma protein binding and minimal first-pass metabolism, making it an effective therapeutic agent for studying drug interactions:

-

Absorption : this compound shows rapid absorption with peak plasma concentrations occurring within a few hours post-administration.

-

Elimination : Renal clearance remains unaffected by variations in P-glycoprotein activity or liver conditions such as cirrhosis .

-

Research Findings on Drug Interactions

Recent studies have explored the implications of genetic variations on the metabolism of this compound. Variants in genes associated with drug transport can lead to significant differences in drug efficacy and safety profiles among individuals:

-

Genetic Variability : Certain polymorphisms have been linked to altered pharmacokinetics, affecting both AUC and elimination rates of this compound .

This compound exhibits complex chemical behavior influenced by its structure and interactions with biological systems. Understanding these reactions is crucial for optimizing its therapeutic use and minimizing adverse effects. Ongoing research continues to uncover the intricacies of its metabolic pathways and interactions with other drugs.

Scientific Research Applications

Pharmacokinetics Research

Probe Drug for P-glycoprotein Studies

Talinolol is extensively utilized as a probe drug for studying the intestinal efflux transporter P-glycoprotein (P-gp). This transporter is crucial in mediating drug absorption and elimination, making this compound an ideal candidate for investigating the pharmacokinetic profiles of other drugs. Its low plasma protein binding and minimal first-pass metabolism enhance its suitability for such studies .

Case Study: Physiologically Based Pharmacokinetic Modeling

A recent study developed a physiologically based pharmacokinetic (PBPK) model to understand the influence of genetic variants of P-gp and other transporters on the pharmacokinetics of this compound. The study highlighted that factors such as liver cirrhosis and chronic renal failure significantly affect this compound's pharmacokinetics, providing insights into personalized medicine approaches .

Drug Interaction Studies

Impact of Food and Other Drugs

Research indicates that substances like grapefruit juice can significantly reduce the bioavailability of this compound, underscoring the importance of understanding food-drug interactions in clinical settings . Additionally, studies have shown that co-administration with compounds like morin can enhance oral bioavailability, suggesting potential strategies for optimizing this compound's therapeutic effects .

Table 1: Summary of Drug Interaction Studies with this compound

| Interaction Substance | Effect on this compound Bioavailability | Study Reference |

|---|---|---|

| Grapefruit Juice | Reduces bioavailability | |

| Morin | Increases bioavailability |

Genetic Studies

Heritability of Pharmacokinetics

A twin study assessed the heritability of this compound's pharmacokinetics, revealing that environmental factors primarily influence its clearance rather than genetic factors. This finding emphasizes the need to consider lifestyle and dietary factors when evaluating drug responses in individuals .

Cholesterol-Lowering Effects

Selective Optimization of Side Activities

This compound has been identified to have cholesterol-lowering effects through the inhibition of soluble epoxide hydrolase (sEH). A computer-aided drug design approach has been employed to optimize these side activities, indicating potential for repurposing this compound in lipid management therapies .

Ocular Applications

Prodrug Development for Ocular Delivery

Research has explored the development of prodrugs of this compound aimed at enhancing ocular delivery for treating posterior segment diseases. These formulations aim to improve retention time in ocular tissues, thereby increasing therapeutic efficacy .

Mechanism of Action

Talinolol exerts its effects by selectively blocking beta1-adrenergic receptors. This action reduces the heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. The compound’s interaction with these receptors also delays the conduction of electrical impulses in the heart, providing its antiarrhythmic properties .

Comparison with Similar Compounds

Atenolol: Another beta1-selective blocker with similar cardioprotective effects.

Metoprolol: Known for its use in treating hypertension and angina.

Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.

Uniqueness of Talinolol: this compound’s unique feature lies in its selective action on beta1-adrenergic receptors, which minimizes the risk of bronchoconstriction and other side effects associated with non-selective beta-blockers. Additionally, its pharmacokinetic properties, such as absorption and bioavailability, make it a valuable compound for clinical and research applications .

Biological Activity

Talinolol is a selective beta-1 adrenergic receptor antagonist primarily used in the management of hypertension and other cardiovascular conditions. Its unique pharmacological profile has led to extensive research into its biological activity, particularly concerning its pharmacokinetics and interactions with various biological systems. This article explores the biological activity of this compound, focusing on its pharmacokinetics, effects on lipid metabolism, and potential implications in disease management.

Overview

Pharmacokinetics refers to the study of how a drug is absorbed, distributed, metabolized, and excreted in the body. This compound exhibits unique pharmacokinetic properties that are influenced by various factors including renal function and genetic polymorphisms.

Key Findings

-

Absorption and Elimination :

- This compound is rapidly absorbed from the gastrointestinal tract, with a time to maximum concentration () of 2.5 to 4 hours after oral administration of a 100 mg dose .

- The mean elimination half-life () in healthy individuals is approximately 12 hours. In patients with renal impairment, this half-life increases significantly due to reduced clearance .

- Renal Impairment :

- Physiologically Based Pharmacokinetic (PBPK) Modeling :

Table: Key Pharmacokinetic Parameters of this compound

| Parameter | Healthy Volunteers | Renal Impairment |

|---|---|---|

| (hours) | 2.5 - 4 | 2.5 - 4 |

| (hours) | ~12 | Increased |

| Urinary Excretion (%) | ~55 | ~25 |

Effects on Lipids

This compound has been shown to exert beneficial effects on lipid profiles, making it a candidate for further exploration in metabolic disorders.

- Inhibition of Soluble Epoxide Hydrolase (sEH) :

- Clinical Trials :

Table: Effects of this compound on Lipid Levels

| Study Type | Dose (mg/day) | Effect on Triglycerides | Effect on Cholesterol |

|---|---|---|---|

| Clinical Trial | 100 | Moderate reduction | Moderate reduction |

| Clinical Trial | 200-300 | Significant reduction | Significant reduction |

Case Study: Impact on Patients with Renal Impairment

A study involving patients with varying degrees of renal impairment highlighted the altered pharmacokinetics of this compound in this population. The findings suggested that careful monitoring and dosage adjustments are necessary for effective management in patients with compromised renal function .

Research Findings: Genetic Variability

Research indicates that genetic polymorphisms affecting P-glycoprotein can significantly alter this compound clearance rates among individuals. This variability underscores the importance of personalized medicine approaches when prescribing this compound for hypertension or other indications .

Q & A

Basic Research Questions

Q. How is the absolute bioavailability of talinolol determined in human pharmacokinetic studies?

Absolute bioavailability (F) is calculated by comparing the area under the curve (AUC) of oral and intravenous doses using the formula:

For this compound, intravenous administration (30 mg) yielded , while oral administration (50 mg) resulted in , giving an absolute bioavailability of . This accounts for incomplete absorption rather than first-pass metabolism .

Q. What methodologies are used to assess this compound’s solubility and dissolution properties in formulation development?

- Dissolution Media Screening : Phosphate, acetate, and water buffers are tested to identify crystal structure-dependent solubility (e.g., phosphate buffer increases solubility by inducing salt formation).

- Kinetic Modeling : Data from dissolution studies are fitted to models like Higuchi or Hixon-Crowell to predict release mechanisms. For poloxamer 407-based tablets, the Higuchi model best described this compound release .

Q. How do in vitro Caco-2 cell models evaluate this compound’s intestinal transport mechanisms?

Bidirectional transport assays (apical-to-basolateral vs. basolateral-to-apical) quantify P-glycoprotein (P-gp)-mediated efflux. Verapamil (P-gp inhibitor) is used to confirm transporter involvement. A 4.5-fold increase in this compound absorption in MDR1-knockout rats validates P-gp’s role .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) models resolve discrepancies in this compound’s absorption kinetics under P-gp induction?

PBPK models incorporate:

- Parameter Fitting : Intravenous and oral data are used to optimize intestinal permeability and transporter expression (e.g., rifampicin-induced P-gp upregulation reduces bioavailability by 30–50% via increased efflux).

- Multi-Compartment Analysis : Simulations differentiate intestinal vs. hepatic P-gp effects. Rifampicin alters absorption site localization, shifting this compound uptake to distal intestinal regions .

Q. What experimental designs address stereoselective differences in this compound enantiomer disposition?

- Chiral Chromatography : Separates S(-)- and R(+)-talinolol in serum samples. After oral dosing, S(-)-talinolol shows lower bioavailability (48% vs. 57% for R(+)-talinolol) due to faster CYP3A4-mediated metabolism.

- Enzyme Inhibition Studies : Ketoconazole (CYP3A4 inhibitor) reduces S(-)-talinolol clearance by 40%, confirming metabolic stereoselectivity .

Q. How do grapefruit juice components paradoxically reduce this compound bioavailability despite P-gp inhibition?

- Mechanistic Studies : Bergamottin (0.22 mg/kg) inhibits OATP2B1 influx transporters, overriding P-gp inhibition. Ruby red grapefruit juice decreases this compound by 60% in rats, while naringenin (0.7 mg/kg) increases by 1.5-fold via OATP2B1 competition.

- Dose-Dependent Effects : High surfactant concentrations (SDS >0.75%) improve solubility, but low concentrations (<0.75%) reduce dissolution by micelle entrapment .

Q. What strategies resolve contradictions in transporter-mediated this compound interactions observed in vitro vs. in vivo?

- Transporter Knockout Models : MDR1-knockout rats show 4.5-fold higher plasma this compound levels, validating P-gp’s dominance over OATP2B1 in vivo.

- Genotype-Phenotype Correlation : Clinical studies stratify subjects by OATP1B1/2B1 polymorphisms to isolate transporter contributions .

Q. Methodological Guidance for Data Contradictions

Q. How to analyze conflicting data on this compound’s dose-linear vs. nonlinear pharmacokinetics?

- ACAT Modeling : Simulates intestinal transporter saturation (OATP1A2 influx ) and P-gp efflux. At doses >100 mg, OATP1A2 saturation reduces absorption linearity, while P-gp maintains dose-proportional efflux .

- Non-Compartmental vs. Compartmental Analysis : Rifampicin’s effect on absorption kinetics is undetectable with non-compartmental methods but evident in 2-compartment models .

Q. What validation criteria ensure reliability in this compound’s PBPK model predictions?

- Sensitivity Analysis : OATP2B1 activity variations must account for >20% changes in fecal excretion (e.g., OATP2B1 upregulation increases urinary excretion by 35%).

- External Validation : Compare simulated AUC with cholecystectomy patient data (T-drain bile collection confirms enterohepatic recycling absence) .

Q. Experimental Design Tables

| Parameter | Intravenous (30 mg) | Oral (50 mg) |

|---|---|---|

| (ng/mL) | ||

| (h) | ||

| Renal Excretion (%) | ||

| Bioavailability (%) | — | |

| Data sourced from Trausch et al. (1995) and Zschiesche et al. (2002) . |

Properties

IUPAC Name |

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFWWQICDIZSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046426 | |

| Record name | Talinolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57460-41-0 | |

| Record name | Talinolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57460-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talinolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057460410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talinolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talinolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57460-41-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALINOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82268BKG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Talinolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.